molecular formula C22H32O4 B13447711 Iloprost-d4 (Major)

Iloprost-d4 (Major)

Cat. No.: B13447711
M. Wt: 364.5 g/mol
InChI Key: HIFJCPQKFCZDDL-GYJNXEMESA-N
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Description

Iloprost-d4 (Major) is a deuterated form of iloprost, a synthetic analogue of prostacyclin. Prostacyclin is a naturally occurring compound in the body that plays a crucial role in inhibiting platelet aggregation and dilating blood vessels. Iloprost-d4 (Major) is primarily used as an internal standard for the quantification of iloprost in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iloprost-d4 (Major) involves the incorporation of deuterium atoms into the iloprost molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of iloprost, followed by the selective introduction of deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of iloprost-d4 (Major) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Iloprost-d4 (Major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of iloprost-d4 (Major) can lead to the formation of various oxygenated derivatives, while reduction can yield deuterated alcohols .

Scientific Research Applications

Iloprost-d4 (Major) has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify iloprost levels.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in conditions such as pulmonary arterial hypertension and acute respiratory distress syndrome.

    Industry: Used in the development and testing of new pharmaceuticals and other chemical products .

Mechanism of Action

Iloprost-d4 (Major) exerts its effects by mimicking the action of prostacyclin. It binds to specific receptors on the surface of cells, leading to the activation of signaling pathways that result in vasodilation and inhibition of platelet aggregation. The molecular targets include the prostacyclin receptor and other related receptors involved in vascular and platelet function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iloprost-d4 (Major) is unique due to its deuterated structure, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of iloprost levels is critical .

Properties

Molecular Formula

C22H32O4

Molecular Weight

364.5 g/mol

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-3,3,4,4-tetradeuteriopentanoic acid

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1/i5D2,6D2

InChI Key

HIFJCPQKFCZDDL-GYJNXEMESA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C/1\C[C@H]2C[C@H]([C@@H]([C@H]2C1)/C=C/[C@H](C(C)CC#CC)O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Origin of Product

United States

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